
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride” is a chemical compound with the molecular formula C20H21ClN2 . Its average mass is 324.847 Da and its monoisotopic mass is 324.139313 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecule contains a total of 42 atoms. There are 20 Hydrogen atoms, 20 Carbon atoms, and 2 Nitrogen atoms . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 3 freely rotating bonds . The compound’s ACD/LogP is 3.36 . Its polar surface area is 36 Å2 and its molar refractivity is 89.7±0.3 cm3 . Its polarizability is 35.6±0.5 10-24 cm3 and its surface tension is 56.9±3.0 dyne/cm . The molar volume is 242.9±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties Research has demonstrated innovative methods for constructing indole-containing compounds, which are valuable in pharmaceutical and material sciences. For instance, a study by Tao Chen et al. (2011) introduces a convergent construction method for the 1,4-dihydropyridine scaffold containing the indole fragment, highlighting an efficient synthetic strategy towards diverse unaromatized and aromatized products with simple work-up procedures (Chen et al., 2011). Similarly, Geetha et al. (2019) focus on the synthesis, elucidation, and DFT calculations of a 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, further exploring its structural characterization and potential biological interactions (Geetha et al., 2019).
Pharmacological Potential Several studies explore the pharmacological implications of indole derivatives. For example, Nguyen et al. (1990) synthesized and tested a new class of antineoplastic agents, indicating the potential for developing novel cancer treatments (Nguyen et al., 1990). Another study by Zarrinmayeh et al. (1998) evaluates novel benzimidazoles derived from indole as selective neuropeptide Y Y1 receptor antagonists, aiming at antiobesity drug development (Zarrinmayeh et al., 1998).
Catalytic Applications and Material Science Research also delves into the catalytic applications and material science uses of indole derivatives. Singh et al. (2017) discuss the design and applications of palladacycles with indole cores as efficient catalysts for various chemical reactions, indicating the versatility of these compounds in synthetic chemistry (Singh et al., 2017). In material science, Zotti et al. (1989) explore the electrochemical polymerization of dihydrobenzodipyrroles, which includes indole isomers, highlighting their potential in developing conductive polymeric films (Zotti et al., 1989).
Propriétés
IUPAC Name |
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)14-22-15-19(17-10-12-21-13-11-17)18-8-4-5-9-20(18)22;/h1-10,15,21H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFNMHIGVKZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

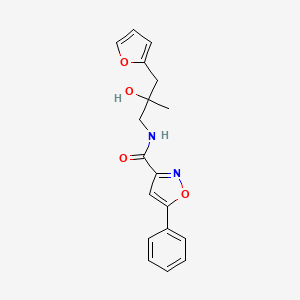

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2766165.png)
![6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2766167.png)
![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2766168.png)

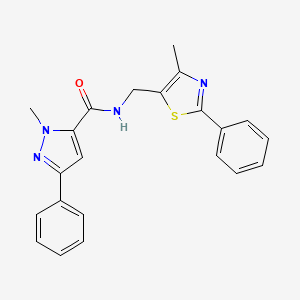
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2766173.png)
![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)
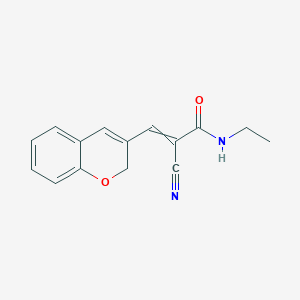
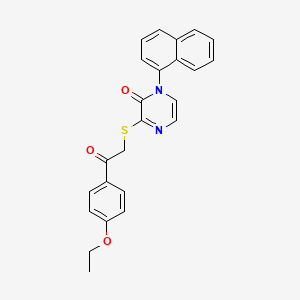
![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
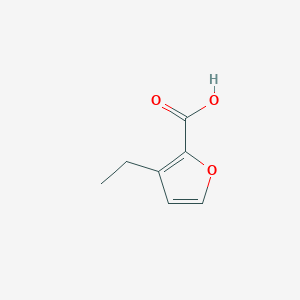
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2766180.png)